(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 201046-57-3
VCID: VC0557309
InChI: InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.9 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride

CAS No.: 201046-57-3

Cat. No.: VC0557309

Molecular Formula: C20H23ClN2O4

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride - 201046-57-3

Specification

CAS No. 201046-57-3
Molecular Formula C20H23ClN2O4
Molecular Weight 390.9 g/mol
IUPAC Name 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Standard InChI InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H
Standard InChI Key RGRQRWUUJPISQG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl

Introduction

Chemical Identity and Structure

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride is identified by the CAS registry number 139262-23-0 . The compound consists of a lysine backbone with an Fmoc protecting group at the alpha-amino position, while the epsilon-amino group exists as a hydrochloride salt. This selective protection strategy is crucial for its applications in peptide chemistry, allowing for controlled sequential reactions during peptide synthesis.

The molecular composition reflects its structure with a molecular formula of C21H24N2O4·HCl . The compound features the characteristic Fmoc group, which includes the fluorene ring system connected to a methoxycarbonyl linkage that attaches to the alpha-amino group of lysine. The epsilon-amino group remains unprotected but exists in the protonated form as a hydrochloride salt, providing stability while maintaining reactivity potential for subsequent synthetic steps.

Physical and Chemical Properties

Physical Characteristics

Fmoc-Lys-OH hydrochloride presents as a white to almost white solid that can range from powder to crystalline form . The physical appearance is consistent with many Fmoc-protected amino acids, reflecting its purity and stability under standard laboratory conditions. The compound's defined physical state facilitates its handling and utilization in various research contexts.

Optical Properties

The compound exhibits specific optical rotation, providing confirmation of its stereochemical purity. The measured optical rotation has been reported as [α]D = -11.0° (c=1, DMF) or -10 ± 2.5° (c=1 in DMF) . This optical activity is consistent with the (S)-configuration of the alpha-carbon stereo center, which corresponds to the natural L-form of lysine.

Solubility Profile

The solubility characteristics of Fmoc-Lys-OH hydrochloride are particularly important for its applications in peptide synthesis. The compound demonstrates good solubility in polar aprotic solvents, with specific documentation of its solubility in dimethylformamide (DMF) at a concentration of approximately 0.3g in 2ml . This solubility profile is advantageous for peptide synthesis applications, where DMF is frequently used as a reaction medium.

Key Physical Properties

The following table summarizes the essential physical and chemical properties of Fmoc-Lys-OH hydrochloride:

PropertyValueReference
Physical appearanceWhite to almost white powder or crystals
CAS Registry Number139262-23-0
Molecular FormulaC21H24N2O4·HCl
Optical Rotation-11.0° (c=1, DMF)
Storage Conditions2-8°C
SolubilitySoluble in DMF (0.3g in 2ml)

Applications in Research and Development

Peptide Synthesis

Fmoc-Lys-OH hydrochloride serves as a key building block in solid-phase peptide synthesis (SPPS) . The Fmoc protection strategy has become widely adopted in peptide synthesis due to its compatibility with a wide range of functional groups and the mild conditions required for its removal (typically using piperidine in DMF). This compound enables the precise incorporation of lysine residues into peptide sequences, which is essential for creating peptides with defined structural and functional properties.

The strategic protection of only the alpha-amino group allows for selective reactions at the epsilon-amino position either before or after incorporation into peptides. This versatility is particularly valuable for creating complex peptides with site-specific modifications, such as those found in naturally occurring bioactive peptides and proteins.

Antibody-Drug Conjugate Development

One of the most significant applications of Fmoc-Lys-OH hydrochloride is as a cleavable linker in antibody-drug conjugate (ADC) development . ADCs represent an innovative class of targeted therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs. The lysine residue, once incorporated into the linker portion of an ADC, can provide a cleavable connection between the antibody and the drug payload, facilitating controlled release of the therapeutic agent at the target site.

The structural features of lysine, particularly its epsilon-amino group, make it ideally suited for designing linkers that respond to specific physiological conditions (such as altered pH or the presence of particular enzymes) found in target tissues or cellular compartments. This selective response capability enhances the therapeutic index of ADCs by minimizing off-target effects.

Proteolysis-Targeting Chimeras (PROTAC) Development

Fmoc-Lys-OH hydrochloride has found application as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs represent a groundbreaking approach to drug discovery, functioning as bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein, offering a powerful strategy for addressing previously "undruggable" targets.

Fluorescent Tools for Biochemical Analysis

Researchers have utilized Fmoc-Lys-OH hydrochloride in the development of fluorescent tools for protease cleavage detection . Specifically, the compound has been employed in the synthesis of nε-(7-diethylaminocoumarin-3-carboxyl)- and nε-(7-methoxycoumarin-3-carboxyl)-l-fmoc lysine derivatives. These fluorescent conjugates serve as valuable tools for monitoring protease activity through measurable changes in fluorescence upon cleavage, contributing to enhanced understanding of proteolytic processes in biological systems.

Comparison with Related Compounds

Structural Analogues and Derivatives

Several structurally related compounds provide context for understanding the unique properties and applications of Fmoc-Lys-OH hydrochloride. Fmoc-Lys(Boc)(Me)-OH, described in research literature, differs from Fmoc-Lys-OH hydrochloride by having a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino group and an additional methyl modification . This compound is specifically designed for the synthesis of histone tail peptides containing methylated lysine residues, which are important in epigenetic studies.

Ornithine derivatives such as Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac)-OH represent related but structurally distinct compounds . Ornithine contains a shorter side chain than lysine (four carbons instead of five between the alpha-carbon and the terminal amino group). These ornithine derivatives serve specific functions in peptide synthesis, particularly in creating cyclic peptides and specialized arginine derivatives.

Comparative Properties and Applications

The following table presents a comparative analysis of Fmoc-Lys-OH hydrochloride and related compounds:

CompoundKey Structural FeaturesPrimary ApplicationsReference
Fmoc-Lys-OH·HClFmoc at α-amino, free ε-amino as HCl saltGeneral peptide synthesis, ADC linkers, PROTAC linkers
Fmoc-Lys(Boc)(Me)-OHFmoc at α-amino, Boc and methyl at ε-aminoHistone tail peptide synthesis, epigenetic studies
Fmoc-Orn(Boc)-OHFmoc at α-amino, Boc at δ-amino, shorter side chainCyclic peptides, arginine derivative synthesis
Fmoc-Orn(Ac)-OHFmoc at α-amino, acetyl at δ-amino, shorter side chainSpecialized peptide synthesis

This comparative analysis highlights the diverse protection strategies employed for different applications, with Fmoc-Lys-OH hydrochloride offering particular advantages for applications requiring post-synthetic modification at the epsilon-amino position.

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